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molecular formula C16H13FN2O2S B1251481 2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole

2-(4-Fluorophenyl)-1-(4-sulfamoylphenyl)pyrrole

Cat. No. B1251481
M. Wt: 316.4 g/mol
InChI Key: GOJNWJGEIYVWOM-UHFFFAOYSA-N
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Patent
US05908858

Procedure details

Following a procedure similar to that described in Example 1(iii), but using α-(4-fluorophenyl)-α-(4-sulfamoylanilino)acetonitrile [prepared as described in step (ii) above] and acrolein as starting materials, the title compound was obtained as a brown powder (yield 11%), melting at 198-199° C.
Name
α-(4-fluorophenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][CH:13]=2)[C:9]#N)=[CH:4][CH:3]=1.[CH:22]([CH:24]=C)=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][CH:13]=3)[CH:22]=[CH:24][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
α-(4-fluorophenyl)-α-(4-sulfamoylanilino)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)NC1=CC=C(C=C1)S(N)(=O)=O
Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N(C=CC1)C1=CC=C(C=C1)S(N)(=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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